The Chemical Properties and Synthetic Utility of 2-Chloro-1,3-Oxazole Hydrochloride: A Comprehensive Technical Guide
The Chemical Properties and Synthetic Utility of 2-Chloro-1,3-Oxazole Hydrochloride: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, functionalized oxazoles represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, anti-infectives, and CNS-active therapeutics. Among the most versatile building blocks for constructing these heterocycles is 2-chloro-1,3-oxazole hydrochloride (CAS: 2059937-68-5).
This whitepaper provides an in-depth analysis of the physicochemical properties, electronic reactivity paradigms, and validated synthetic protocols for 2-chloro-1,3-oxazole hydrochloride. By detailing the causality behind its reactivity—specifically how protonation alters its molecular orbital landscape—this guide serves as an authoritative resource for optimizing cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.
Physicochemical Profiling and Structural Causality
The free base, 2-chloro-1,3-oxazole (CAS: 95458-77-8), is a low-molecular-weight (103.51 g/mol ) halogenated heterocycle[1]. However, in its unprotonated form, it is a volatile liquid prone to degradation and difficult to handle stoichiometrically during high-throughput library synthesis.
To circumvent these limitations, the compound is frequently isolated and utilized as a hydrochloride salt (CAS: 2059937-68-5)[2][3]. The protonation of the oxazole nitrogen fundamentally changes both the physical state and the electronic properties of the molecule:
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Physical Stability: The HCl salt forms a stable, weighable crystalline solid, allowing for precise stoichiometric control in air-free glovebox environments[4].
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Electronic Activation: Protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole ring. This increases the electrophilicity of the C2 position, rendering the C2–Cl bond highly susceptible to oxidative addition by low-valent transition metals and direct attack by nucleophiles.
Table 1: Comparative Physicochemical Properties
| Property | 2-Chloro-1,3-oxazole (Free Base) | 2-Chloro-1,3-oxazole Hydrochloride |
| CAS Number | 95458-77-8 | 2059937-68-5 |
| Molecular Formula | C3H2ClNO | C3H3Cl2NO |
| Molecular Weight | 103.51 g/mol | 139.97 g/mol |
| Physical State | Volatile Liquid | Crystalline Solid |
| Topological Polar Surface Area | 26 Ų | >26 Ų (Ionized) |
| Handling & Storage | -20°C, Inert Atmosphere | 2-8°C, Hygroscopic, N2 flush |
Reactivity Paradigms: The C2-Position
The chemical behavior of 2-chloro-1,3-oxazole hydrochloride is dictated by the inductive electron-withdrawing effect of the adjacent oxygen and protonated nitrogen atoms.
Palladium-Catalyzed Cross-Coupling
The C2-halogen bond in oxazoles is generally less reactive toward palladium oxidative addition compared to corresponding pyridines or pyrimidines due to the electron-rich nature of the five-membered ring[5]. However, the in situ neutralization of the hydrochloride salt yields a highly reactive species when paired with modern, sterically demanding dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos).
Pioneering work by Hodgetts and Kershaw demonstrated that 2-chlorooxazole derivatives are highly competent electrophiles in Suzuki, Stille, and Negishi couplings, allowing for rapid access to 2,4- and 2,5-disubstituted oxazoles[6][7].
Buchwald-Hartwig Amination
Synthesizing N-linked oxazoles (e.g., attaching a piperazine core) via Buchwald-Hartwig amination historically suffered from sluggish reactivity[5]. The causality lies in the strong coordination of the oxazole nitrogen to the palladium center, which can poison the catalyst. Utilizing pre-formed palladium precatalysts (such as RuPhos Pd G4) overcomes this barrier by ensuring a rapid generation of the active monoligated Pd(0) species, facilitating the necessary C–N bond formation[8].
Table 2: Cross-Coupling Reactivity Profile at the C2 Position
| Reaction Type | Optimal Catalyst System | Coupling Partner | Mechanistic Note |
| Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | Arylboronic Acids | Requires aqueous base for efficient transmetalation. |
| Stille | Pd2(dba)3 / Ligand | Organostannanes | Highly effective for installing vinyl/alkynyl groups. |
| Buchwald-Hartwig | RuPhos Pd G4 / Cs2CO3 | Amines (e.g., Piperazine) | Requires strong base to neutralize HCl salt in situ. |
Mechanistic and Workflow Visualizations
To conceptualize the transformation of 2-chloro-1,3-oxazole hydrochloride, the following diagrams map the catalytic cycle and the physical laboratory workflow.
Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling at the C2 position.
Caption: Step-by-step experimental workflow for the cross-coupling of 2-chlorooxazole HCl.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to ensure reproducibility and scientific integrity.
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-1,3-oxazole Hydrochloride
This protocol describes the coupling of the oxazole core with a piperazine derivative, a common motif in kinase inhibitor synthesis[8].
Reagents:
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2-Chloro-1,3-oxazole hydrochloride (1.0 equiv, e.g., 100 mg, 0.72 mmol)
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tert-Butyl piperazine-1-carboxylate (1.5 equiv, 1.07 mmol)
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RuPhos Pd G4 (0.05 equiv, 5 mol%)
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Cesium carbonate (Cs2CO3) (3.0 equiv, 2.14 mmol)
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Anhydrous 1,4-Dioxane (0.25 M)
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with 2-chloro-1,3-oxazole hydrochloride, tert-butyl piperazine-1-carboxylate, RuPhos Pd G4, and finely milled Cs2CO3.
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Causality Check: 3.0 equivalents of base are required: 1.0 equiv to neutralize the HCl salt of the oxazole, 1.0 equiv to deprotonate the amine during the catalytic cycle, and 1.0 equiv as an operational excess to drive the reaction.
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Solvent Addition: Add anhydrous 1,4-dioxane (3 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.
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Reaction Execution: Heat the vigorously stirring mixture to 100 °C in an oil bath or heating block for 1 hour.
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Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark, reddish-brown slurry, indicating the formation of the active Pd(0) species and subsequent turnover.
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Reaction Monitoring: After 1 hour, cool the vial to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS. Look for the consumption of the starting material mass and the appearance of the product mass (M+H).
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Workup and Purification: Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic filtrate with saturated aqueous NH4Cl, followed by brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: SNAr with Alkoxides
Because of the highly electrophilic C2 position, 2-chlorooxazole hydrochloride can undergo direct SNAr without transition metal catalysis if a strong enough nucleophile is used.
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Suspend 2-chloro-1,3-oxazole hydrochloride (1.0 equiv) in anhydrous THF at 0 °C under argon.
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Slowly dropwise add a pre-formed solution of sodium alkoxide (e.g., NaOMe, 2.2 equiv) in THF.
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Causality Check: The first equivalent of alkoxide neutralizes the HCl salt, generating NaCl and methanol. The second equivalent acts as the nucleophile for the SNAr reaction.
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Stir at room temperature for 4 hours, monitoring by TLC. Quench with water and extract with dichloromethane.
Safety and Handling Guidelines
2-Chloro-1,3-oxazole hydrochloride is classified under GHS as an acute irritant (H302, H315, H319, H335)[1].
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Storage: Must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; exposure to ambient moisture will lead to hydrolysis of the C2-Cl bond, forming oxazol-2(3H)-one derivatives[4].
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Handling: Always handle inside a fume hood or glovebox. Use nitrile gloves and safety goggles. In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes.
References
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PubChem CID 13371074: 2-Chloro-1,3-oxazole. National Center for Biotechnology Information (NIH). Available at:[Link]
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Leyan Catalog: 2-Chlorooxazole (hydrochloride). Antpedia. Available at:[Link]
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Patent Application Publication: US 2021/0115053 A1. Googleapis. Available at:[Link]
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Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC). Available at:[Link]
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Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Hodgetts, K. J., & Kershaw, M. T. Organic Letters, ACS Publications. Available at:[Link]
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Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, ACS Publications. Available at:[Link]
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